molecular formula C19H24FN3O2 B2547171 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)propionamide CAS No. 877632-64-9

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)propionamide

Cat. No. B2547171
CAS RN: 877632-64-9
M. Wt: 345.418
InChI Key: IZUVFUPRCUUGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Molecular Docking Study

The research presented in paper focuses on the synthesis of a new series of benzamides, specifically 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, as potential therapeutic agents for Alzheimer’s disease. The compounds were synthesized and structurally confirmed through IR, 1H-NMR, and EI-MS spectral data. Among the synthesized compounds, one with a 4-ethylphenyl group showed significant enzyme inhibition activity against butyrylcholinesterase, with an IC50 value of 0.82 ± 0.001 μM, which is comparable to the reference standard Eserine. This suggests that the compound could be a promising candidate for Alzheimer’s disease treatment due to its potential to inhibit cholinesterase enzymes.

Thermal and Crystallographic Studies

In paper , the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine is described, along with its successful growth into single crystals using a slow evaporation solution growth technique. The compound was characterized using FTIR, 1H NMR, and 13C NMR techniques. X-ray crystallography revealed that the crystal structure is monoclinic with specific lattice parameters. The study also included packing studies, which showed the presence of intermolecular interactions such as C–H···O hydrogen bonding, C(aryl)–H···π interactions, and stacking interactions of aromatic rings, all contributing to the stability of the crystal lattice. Additionally, the thermal stability of the crystal was assessed using TG–DTA and DSC.

Molecular Structure Analysis

The molecular structure of the compounds in both studies was confirmed using various spectroscopic techniques. In , the structure was confirmed through IR, 1H-NMR, and EI-MS spectral data, while in , FTIR, 1H NMR, and 13C NMR were used alongside X-ray crystallography. The crystallographic study in provided detailed information about the crystal structure, including lattice parameters and space group, which are crucial for understanding the molecular arrangement and potential interactions within the crystal.

Chemical Reactions Analysis

The synthesis of the compounds in both papers involves complex chemical reactions. Paper does not provide detailed reaction mechanisms, but the successful synthesis of the benzamides suggests a series of reactions leading to the final compounds. Paper also does not detail the synthesis steps, but the characterization of the final product implies a successful reaction pathway.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed through various techniques. The enzyme inhibition activity of the compounds in indicates their potential biological activity, which is a critical physical property in the context of pharmaceuticals. The thermal and crystallographic studies in provide insight into the stability and intermolecular interactions of the compound, which are important for understanding its behavior under different conditions.

Scientific Research Applications

Neuropsychiatric Disorder Imaging

A study by Gonzalo García et al. (2014) developed analogs of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, showing promise as PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. These compounds exhibited high brain uptake, slow clearance, and stability, suggesting their utility in improving the imaging of serotonin receptors associated with various psychiatric conditions (García et al., 2014).

Antidepressant Activity

J. Kumar et al. (2017) synthesized a novel series of compounds related to the chemical structure , demonstrating significant antidepressant activity in Porsolt’s behavioral despair (forced swimming) test on albino mice. The study highlights the potential of these derivatives in developing new therapeutic agents for depression management (Kumar et al., 2017).

Neuroinflammation Imaging

A 2022 study by H. Lee et al. introduced a fluorine-18 labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), targeting neuroinflammation involved in neurodegenerative diseases like Alzheimer's. The study underscores the compound's potential in specifically imaging neuroinflammation markers, providing insights into the pathophysiology of such conditions (Lee et al., 2022).

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-2-19(24)21-14-17(18-4-3-13-25-18)23-11-9-22(10-12-23)16-7-5-15(20)6-8-16/h3-8,13,17H,2,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUVFUPRCUUGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.